Differential Inhibition of Diacylglycerol Kinase (DGK) Isoforms: 2-OG vs. 2-AG
In a direct head-to-head comparison, 2-oleoylglycerol (2-OG) and 2-arachidonoylglycerol (2-AG) were evaluated as inhibitors of diacylglycerol kinase (DGK) isoforms ε and ζ. Both compounds were found to be very poor substrates for DGKε and DGKζ; however, their inhibitory profiles diverged [1]. 2-OG inhibited DGKε to a lesser extent than 2-AG, whereas for DGKζ, the two monoglycerides exhibited similar inhibitory potency [1].
| Evidence Dimension | Inhibitory activity against DGKε and DGKζ isoforms |
|---|---|
| Target Compound Data | 2-OG: Poor substrate; inhibits DGKε less than 2-AG; inhibits DGKζ with similar potency to 2-AG |
| Comparator Or Baseline | 2-AG: Poor substrate; inhibits DGKε more potently than 2-OG; inhibits DGKζ with similar potency to 2-OG |
| Quantified Difference | 2-AG is a more potent inhibitor of DGKε than 2-OG; no difference in DGKζ inhibition potency |
| Conditions | In vitro enzyme assay with purified DGKε and DGKζ isoforms |
Why This Matters
This isoform-selective difference in DGK inhibition provides a mechanistic tool to dissect 2-AG-specific signaling pathways in neuronal function and epilepsy models without confounding DGKε-mediated effects.
- [1] Epand RM, Shulga YV, Maceyka M, Epand RF. Endocannabinoids and diacylglycerol kinase activity. Biochim Biophys Acta. 2011;1811(12):1106-1111. doi:10.1016/j.bbalip.2011.10.006 View Source
